molecular formula C13H18ClN3O B14788598 (R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

(R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Cat. No.: B14788598
M. Wt: 267.75 g/mol
InChI Key: NFTVBOPROMWLRS-UHFFFAOYSA-N
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Description

“(R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride” is a chiral dihydroquinazolinone derivative featuring a piperidine ring substituted at the 3-position of the bicyclic core. The compound’s (R)-enantiomeric configuration confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmacological applications .

The dihydroquinazolinone scaffold is known for its versatility in medicinal chemistry, often serving as a core structure in kinase inhibitors, antiviral agents, and central nervous system modulators.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-piperidin-3-yl-1,4-dihydroquinazolin-2-one;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H

InChI Key

NFTVBOPROMWLRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. For example, the quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The piperidine ring is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine moiety and quinazolinone core enable nucleophilic substitution at multiple positions:

  • Piperidine nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form quaternary ammonium salts. This modifies solubility and biological activity.

  • Aromatic electrophilic substitution : Bromination or nitration occurs at the quinazolinone’s aromatic ring under acidic conditions (H₂SO₄/HNO₃ or Br₂/FeBr₃) .

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProductSource
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methyl-piperidinyl derivative
BrominationBr₂, FeBr₃, CHCl₃, 25°C6-Bromo-dihydroquinazolinone derivative

Reductive Amination

The primary amine in the piperidine ring participates in reductive amination with carbonyl compounds:

  • Biarylaldehyde coupling : Reacts with biarylaldehydes (e.g., 4-biphenylcarboxaldehyde) in the presence of NaBH₃CN or NaBH(OAc)₃ to form extended arylpiperidine derivatives .

  • Stereoselectivity : The (R)-configuration at C3 influences the spatial orientation of the amine, favoring axial attack in cyclic transition states .

Example Synthesis Pathway :

  • Condensation with 4-biphenylcarboxaldehyde in MeOH.

  • Reduction with NaBH₃CN at 0–5°C.

  • Isolation of the secondary amine product in 72–85% yield .

Cyclization Reactions

The dihydroquinazolinone scaffold undergoes cyclization to form fused polycyclic systems:

  • POCl₃-mediated cyclization : Heating with POCl₃ converts intermediate imines to 3,4-dihydroquinazolines via intramolecular dehydration .

  • Thermal cyclization : Refluxing in ethanol induces ring closure without additional reagents .

Reported Cyclization Outcomes :

Starting MaterialConditionsProductYieldSource
Imine intermediatePOCl₃, 80°C, 2 hr3,4-Dihydroquinazoline derivative68%
Secondary amineEtOH, reflux, 6 hrCyclized quinazolinone75%

Cross-Coupling Reactions

The aromatic ring participates in metal-catalyzed coupling:

  • Buchwald-Hartwig amination : Brominated derivatives react with tert-butyl piperazine-1-carboxylate using Pd(OAc)₂/Xantphos to form arylpiperazine hybrids .

  • Suzuki-Miyaura coupling : Requires palladium catalysts for biaryl bond formation, though limited by steric hindrance from the piperidine group .

Catalytic System :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃, Toluene, 110°C .

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

  • Deprotonation : Treatment with NaOH (pH > 10) liberates the free base, enhancing lipid solubility.

  • Reprotonation : Reacts with HCl gas in diethyl ether to regenerate the hydrochloride salt.

Solubility Profile :

FormSolubility in H₂O (mg/mL)Solubility in EtOH (mg/mL)
Hydrochloride45.212.8
Free base2.189.6

Enzymatic Interactions

Though primarily a chemical analysis, notable biochemical reactivity includes:

  • Trypanothione reductase (TryR) inhibition : Acts as a competitive inhibitor with Kᵢ = 0.92 ± 0.06 μM, leveraging hydrophobic interactions with Met113 and Tyr110 residues .

  • Selectivity : >100-fold selectivity over human glutathione reductase due to differential charge distribution in enzyme active sites .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate and pharmacological scaffold. Future research directions include optimizing catalytic systems for asymmetric synthesis and exploring photochemical reactivity.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a tool to investigate the role of specific molecular pathways in cell signaling and metabolism.

Medicine

In medicine, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied. For example, in cancer research, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Aryl-substituted analogs (e.g., 7n, 7v) exhibit higher melting points (201–236°C) compared to aliphatic substituents (e.g., 7r: 138–140°C), likely due to increased π-π stacking and crystallinity in aromatic systems .
  • Solubility : The hydrochloride salt form of the target compound and 3-(piperidin-4-ylmethyl)-... () improves aqueous solubility over neutral analogs (e.g., 7m, 7n), which lack ionizable groups .
  • Stereochemical Specificity : The (R)-configuration of the target compound may enhance target binding affinity compared to racemic mixtures or the (S)-enantiomer, though explicit data is absent in the provided evidence.

Notes and Limitations

Data Gaps : The evidence lacks explicit data on the target compound’s melting point, NMR shifts, or biological activity. Comparisons rely on extrapolation from structural analogs.

Stereochemical Uncertainty : The impact of the (R)-configuration versus other stereoisomers remains unaddressed in the provided sources.

Contradictions : lists a related piperidine-substituted compound but provides minimal physicochemical data, limiting direct comparisons .

Biological Activity

(R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and therapeutic implications based on a review of diverse literature.

1. Synthesis of (R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one Hydrochloride

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediate Compounds : The synthesis begins with the condensation of specific precursors, such as 4-bromo-2-nitro-benzonitrile with piperidine derivatives to form intermediates like 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones .
  • Reductive Amination : This step involves treating the intermediate with biarylaldehydes to yield the final product, (R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride .

2.1 Pharmacological Properties

The compound exhibits a range of biological activities:

  • Receptor Binding Affinities : It has shown significant binding affinities towards dopamine D2 and serotonin 5-HT1A receptors, indicating potential use in treating psychiatric disorders such as schizophrenia .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : In vitro studies have demonstrated that certain derivatives can inhibit sEH activity, which is crucial in regulating lipid metabolism and inflammation .

2.2 Antimicrobial and Antitumor Activity

Research has indicated that (R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride and its analogs possess:

  • Antibacterial Activity : Compounds similar to this structure have shown varying degrees of antibacterial efficacy against pathogens like Salmonella typhi and Bacillus subtilis with IC50 values indicating moderate to strong activity .
  • Antitumor Effects : Studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells. The mechanisms involve inducing apoptosis and inhibiting cell viability in vitro and in vivo .

3.1 Structure-Activity Relationship Studies

A systematic investigation into the structure-activity relationships (SAR) has been conducted to optimize the biological activity of quinazoline derivatives. For instance:

CompoundActivity TypeIC50 Value (µM)
Compound AsEH Inhibition10
Compound BAntibacterial (E. coli)5
Compound CAntitumor (MDA-MB-231)15

These studies highlight how modifications to the piperidine or quinazoline moieties can enhance specific biological activities .

3.2 Clinical Relevance

The pharmacological profile suggests that (R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride could serve as a lead compound for developing new therapeutics targeting neuropsychiatric disorders and certain types of cancer.

Q & A

Q. What structural analogs of this compound show promise in related pharmacological studies?

  • Examples : Derivatives like 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one (CAS 861106-66-3) exhibit kinase inhibition, while 5-bromo-3-methyl analogs (CAS 861106-66-3) are explored in cancer models. Compare SAR (structure-activity relationship) data to identify critical substituents (e.g., piperidine position) .

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